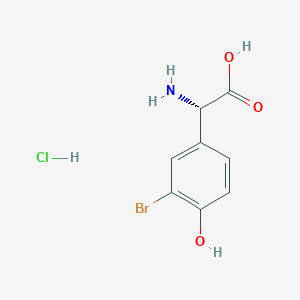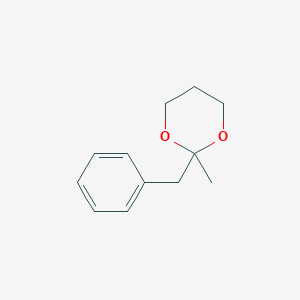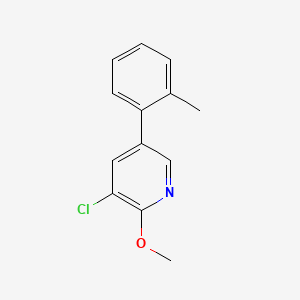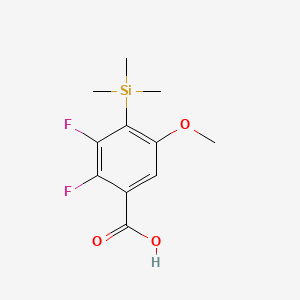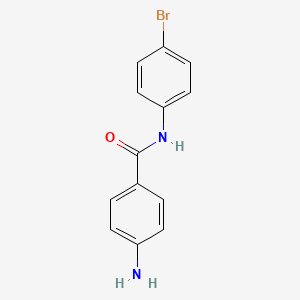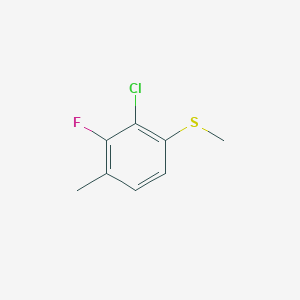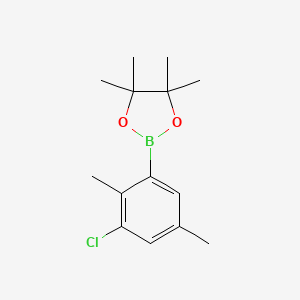
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a chlorinated dimethylphenyl group. The presence of the boron atom imparts unique chemical properties, making it useful in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-2,5-dimethylphenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides, leading to the formation of new carbon-carbon bonds.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters, which can be further utilized in various synthetic applications.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Catalysts: Palladium-based catalysts for coupling reactions
Major Products Formed
Substituted Phenyl Derivatives: Products formed from substitution reactions
Biaryl Compounds: Products formed from Suzuki-Miyaura coupling reactions
Boronic Acids and Esters: Products formed from oxidation reactions
Applications De Recherche Scientifique
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, where its unique reactivity can be harnessed to create novel drug candidates.
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, where the boron atom can impart desirable properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules, which can lead to the discovery of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is largely dependent on its reactivity and the specific reactions it undergoes. In coupling reactions, the boron atom facilitates the formation of new carbon-carbon bonds through the Suzuki-Miyaura mechanism, which involves the transmetalation of the boron species with a palladium catalyst. The chlorine atom on the phenyl ring can undergo nucleophilic substitution, leading to the formation of new functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2,5-dimethylphenylboronic Acid: A precursor in the synthesis of the target compound, shares similar reactivity but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the chlorine and dimethyl groups on the phenyl ring.
2-(3-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Bromine substituted analog, which may exhibit different reactivity due to the presence of bromine instead of chlorine.
Uniqueness
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the chlorinated dimethylphenyl group and the dioxaborolane ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H20BClO2 |
|---|---|
Poids moléculaire |
266.57 g/mol |
Nom IUPAC |
2-(3-chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO2/c1-9-7-11(10(2)12(16)8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Clé InChI |
UUDNGHWFQRMDDL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



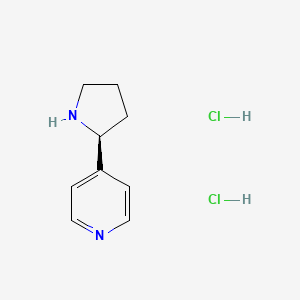
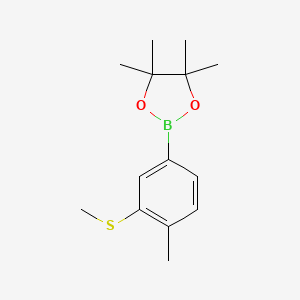
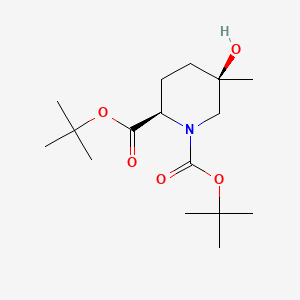
![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)

